molecular formula C7H11ClO4S B13615024 Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate

Cat. No.: B13615024
M. Wt: 226.68 g/mol
InChI Key: BPYYDFHJNCUUKC-UHFFFAOYSA-N
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Description

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The esterification step involves the reaction of the resulting acid chloride with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, alcohols, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate involves its reactivity with various biological molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool for studying biochemical pathways and identifying molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is unique due to its combination of a cyclobutane ring, a chlorosulfonyl group, and an ester functional group.

Properties

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl 2-(3-chlorosulfonylcyclobutyl)acetate

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)4-5-2-6(3-5)13(8,10)11/h5-6H,2-4H2,1H3

InChI Key

BPYYDFHJNCUUKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)S(=O)(=O)Cl

Origin of Product

United States

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